

Application Note: Quantitative Analysis of 3-Acetamido-3-(4-nitrophenyl)propanoic acid

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Compound of Interest

Compound Name: 3-Acetamido-3-(4-nitrophenyl)propanoic acid

Cat. No.: B034205

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Abstract

This application note provides a comprehensive guide to the quantitative analysis of **3-Acetamido-3-(4-nitrophenyl)propanoic acid**, a compound of interest in pharmaceutical development and chemical synthesis. Three robust analytical methods are presented: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine, accurate quantification; Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity analysis in complex matrices; and UV-Vis Spectrophotometry for rapid, high-concentration measurements. Each section includes a detailed discussion of the underlying scientific principles, step-by-step experimental protocols, and method validation parameters grounded in ICH guidelines to ensure data integrity and trustworthiness.^{[1][2][3]} This document is intended for researchers, scientists, and drug development professionals requiring reliable and validated methods for the quantification of this target analyte.

Introduction

3-Acetamido-3-(4-nitrophenyl)propanoic acid is a multifaceted organic molecule featuring a carboxylic acid group, an acetamido functional group, and a nitrophenyl chromophore. Its structural motifs are relevant in the synthesis of pharmaceutical intermediates and other specialty chemicals.^[4] Accurate quantification is critical for various stages of development, including reaction monitoring, purity assessment, stability testing, and pharmacokinetic studies.

The selection of an appropriate analytical method depends on the specific requirements of the assay, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput. This guide explains the causality behind experimental choices for three distinct, yet complementary, analytical techniques to empower researchers to select and implement the most suitable method for their application.

Analyte Properties

A foundational understanding of the analyte's chemical and physical properties is essential for method development.

Property	Value	Source
IUPAC Name	3-Acetamido-3-(4-nitrophenyl)propanoic acid	-
CAS Number	100061-23-2	[5]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₅	-
Molecular Weight	252.23 g/mol	-
Key Features	Carboxylic acid (pKa ~4-5), Nitrophenyl chromophore, Amide group	[6]

Note: The properties are based on the chemical structure, with the pKa being an estimate typical for propanoic acids.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method is the workhorse for routine quantification due to its balance of specificity, precision, and accessibility. The separation is based on reversed-phase chromatography, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The 4-nitrophenyl group within the molecule is a strong chromophore, allowing for sensitive detection using a UV-Vis detector.[7][8] The inclusion of an acid in the mobile

phase, such as formic or trifluoroacetic acid, serves a critical purpose: it protonates the carboxylic acid moiety of the analyte, neutralizing its charge.[9] This uncharged form has a stronger interaction with the nonpolar C18 stationary phase, resulting in better retention, improved peak symmetry, and reproducible chromatographic performance.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

- HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Analytical balance, volumetric flasks, and pipettes.
- **3-Acetamido-3-(4-nitrophenyl)propanoic acid** analytical standard ($\geq 98\%$ purity).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Formic acid (LC grade).
- Ultrapure water (18.2 M Ω ·cm).

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% (v/v) Formic acid in ultrapure water.
 - Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.
 - Filter and degas both mobile phases prior to use.
- Standard Stock Solution (1 mg/mL):
 - Accurately weigh 10 mg of the analytical standard and transfer to a 10 mL volumetric flask.

- Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
- Calibration Standards:
 - Perform serial dilutions of the stock solution with the mobile phase (at initial gradient conditions, e.g., 70:30 A:B) to prepare a series of calibration standards. A typical range would be 1 µg/mL to 100 µg/mL.
- Sample Preparation:
 - Accurately weigh the sample containing the analyte.
 - Dissolve the sample in a known volume of methanol or mobile phase.
 - Filter the sample solution through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 µm
 - Mobile Phase: Gradient elution as described in the table below.
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30°C
 - Injection Volume: 10 µL
 - UV Detection Wavelength: 275 nm (The nitrophenyl group has strong absorbance in this region; verify λ_{max} with a DAD if available).
 - Run Time: 15 minutes

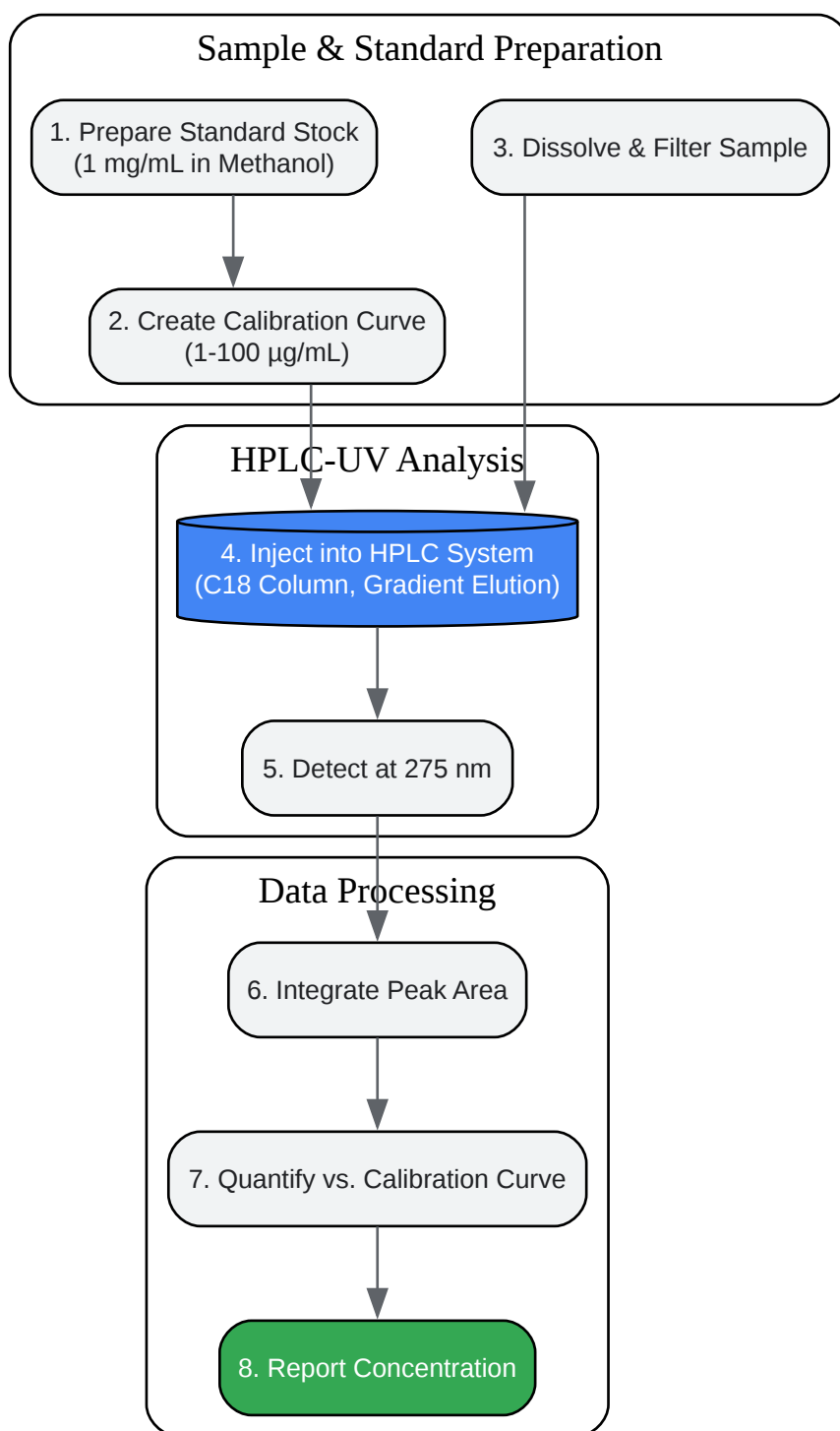
Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
10.0	30	70
12.0	70	30
15.0	70	30

Method Validation (per ICH Q2(R2) Guidelines)

A validated method provides documented evidence of its reliability for the intended purpose.^[3]
^[10]

Parameter	Acceptance Criteria	Typical Result
Specificity	The analyte peak is free from interference from matrix components or impurities. Peak purity index > 0.995.	Pass
Linearity	Correlation coefficient (R^2) \geq 0.999 over the specified range.	$R^2 = 0.9995$
Range	1 - 100 $\mu\text{g/mL}$	Pass
Accuracy	Mean recovery of 98.0% - 102.0% at three concentration levels.	99.5% - 101.2%
Precision (RSD)	Repeatability (Intra-day): RSD \leq 2.0%. Intermediate Precision (Inter-day): RSD \leq 2.0%.	\leq 1.5%
LOD	Signal-to-Noise ratio of 3:1	0.3 $\mu\text{g/mL}$
LOQ	Signal-to-Noise ratio of 10:1	1.0 $\mu\text{g/mL}$

Workflow Diagram: HPLC-UV Analysis



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Caption: Workflow for quantification via HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS is the premier method for quantifying analytes at very low concentrations or in complex biological matrices like plasma or tissue homogenates.^[11] Its power lies in its exceptional selectivity and sensitivity. After chromatographic separation, the analyte is ionized, typically via electrospray ionization (ESI). Given the acidic nature of the propanoic acid moiety, ESI in negative ion mode is highly efficient. The mass spectrometer first selects the deprotonated molecule (the precursor ion, $[M-H]^-$). This precursor ion is then fragmented, and a specific, stable fragment ion (the product ion) is monitored. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, virtually eliminating matrix interference and providing a very low limit of quantification.

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

- LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).
- All reagents and materials from the HPLC-UV method, but with LC-MS grade solvents and additives.
- Internal Standard (IS), if available (e.g., a stable isotope-labeled version of the analyte).

Procedure:

- Mobile Phase and Standard Preparation:
 - Prepare as described in the HPLC-UV section, ensuring all solvents and additives are LC-MS grade. The use of non-volatile buffers like phosphate is strictly prohibited.
- Sample Preparation (Protein Precipitation for Plasma):
 - To 50 μ L of plasma sample, add 150 μ L of ice-cold acetonitrile containing the internal standard.

- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rcf for 10 minutes at 4°C.
- Transfer the supernatant to a new vial for injection.
- LC Conditions:
 - Column: C18, 50 mm x 2.1 mm, 1.8 μ m (for faster UPLC analysis)
 - Mobile Phase: Gradient elution (similar profile to HPLC but adjusted for a shorter column).
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
 - Injection Volume: 5 μ L
- MS/MS Conditions (Negative ESI Mode):
 - Ion Source: Electrospray Ionization (ESI), Negative Mode
 - Capillary Voltage: -3.0 kV
 - Source Temperature: 450°C
 - MRM Transitions: The following transitions are proposed based on the analyte's structure and should be optimized on the specific instrument.

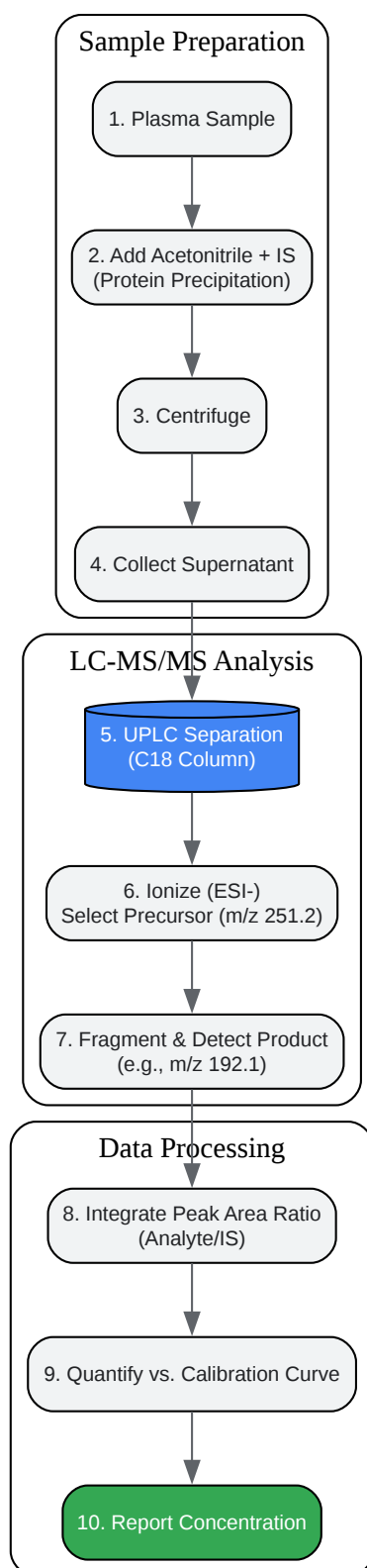
Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Analyte	251.2	192.1	-15
Rationale	[M-H] ⁻	[M-H - CH ₃ CONH] ⁻	Loss of acetamido group
Analyte	251.2	108.0	-25
Rationale	[M-H] ⁻	Fragment of nitrophenyl moiety	

Method Validation Summary

The validation follows the same principles as HPLC-UV, but with a focus on matrix effects and typically much lower concentration ranges.

Parameter	Acceptance Criteria	Typical Result
Linearity (R ²)	≥ 0.995	0.998
Range	0.1 - 100 ng/mL	Pass
Accuracy (% Recovery)	85.0% - 115.0%	92.1% - 104.5%
Precision (% RSD)	≤ 15.0% (≤ 20.0% at LLOQ)	≤ 8.5%
LLOQ	S/N ≥ 10, with acceptable accuracy and precision	0.1 ng/mL
Matrix Effect	Monitored to ensure ionization is not suppressed or enhanced by the biological matrix.	Within acceptable limits

Workflow Diagram: LC-MS/MS Analysis



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Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Method 3: UV-Vis Spectrophotometry

Principle of the Method

This technique is a simple, rapid, and cost-effective method for quantifying the analyte in pure form or in simple mixtures where interfering substances do not absorb at the same wavelength. It operates on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The 4-nitrophenyl chromophore provides a distinct absorbance maximum (λ_{max}) in the UV region, making this method viable. [12][13] It is particularly useful for analyzing bulk material or concentrated solutions where the high sensitivity of chromatographic methods is not required.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation and Materials:

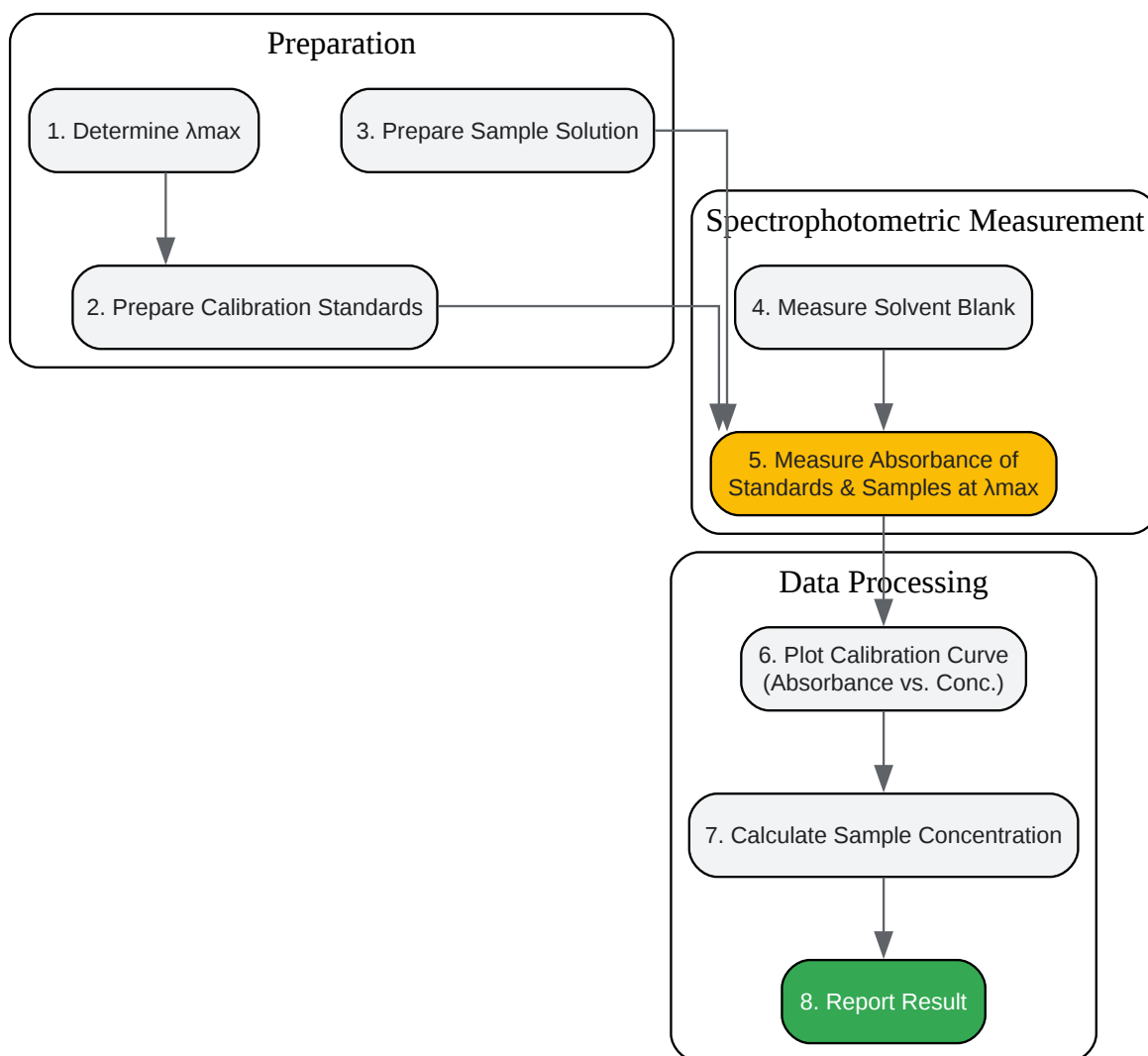
- UV-Vis Spectrophotometer (double beam recommended).
- Matched quartz cuvettes (1 cm path length).
- Reagents and standard as listed for the HPLC method.

Procedure:

- Solvent Selection: Use a solvent that dissolves the analyte well and is transparent in the measurement range (e.g., Methanol or 0.1 M NaOH). Note that the λ_{max} of nitrophenols can be pH-dependent; using a basic solution like 0.1 M NaOH can create the phenolate ion, shifting the λ_{max} to around 400 nm and increasing molar absorptivity.[14]
- Determine λ_{max} :
 - Prepare a mid-range concentration solution of the analyte (e.g., 10 $\mu\text{g/mL}$) in the chosen solvent.
 - Scan the solution from 200 nm to 500 nm against a solvent blank to determine the wavelength of maximum absorbance (λ_{max}).
- Standard and Sample Preparation:

- Prepare a stock solution as described in the HPLC method.
- Create a series of calibration standards by diluting the stock with the chosen solvent.
- Prepare the sample by dissolving it in the same solvent to a concentration expected to fall within the calibration range.
- Measurement:
 - Set the spectrophotometer to the predetermined λ_{max} .
 - Zero the instrument using a cuvette filled with the solvent blank.
 - Measure the absorbance of each calibration standard and the sample solution(s).
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Determine the concentration of the sample from the calibration curve using its measured absorbance.

Workflow Diagram: UV-Vis Spectrophotometry



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Caption: Workflow for rapid UV-Vis spectrophotometric analysis.

Discussion and Method Selection

Choosing the right analytical method is a critical decision driven by the application's specific needs.

- HPLC-UV is the most versatile method. It should be the default choice for quality control, purity analysis, and formulation assays where analyte concentrations are relatively high and the matrix is moderately complex. Its balance of performance and cost-effectiveness is ideal for most routine laboratories.
- LC-MS/MS is the specialist's tool. It is indispensable when the highest sensitivity is required, such as in pharmacokinetic studies, metabolite identification, or trace impurity analysis. The initial instrument cost and complexity are higher, but the data quality for low-level quantification is unparalleled.
- UV-Vis Spectrophotometry is the high-throughput screener. It is best suited for rapid, in-process checks, dissolution testing, or the analysis of bulk, high-purity material where speed is more important than high specificity. It is not suitable for complex mixtures or trace analysis.

Conclusion

This application note has detailed three validated analytical methods for the quantification of **3-Acetamido-3-(4-nitrophenyl)propanoic acid**. By providing robust, step-by-step protocols for HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry, along with the scientific rationale and validation frameworks, researchers are equipped to generate accurate and reliable data. The successful implementation of these methods will support rigorous scientific inquiry and accelerate drug development and chemical manufacturing processes.

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